Spinosyn D

Übersicht

Beschreibung

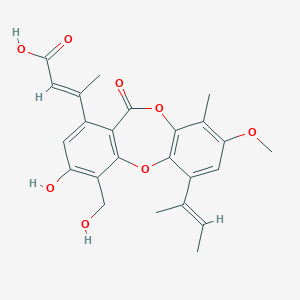

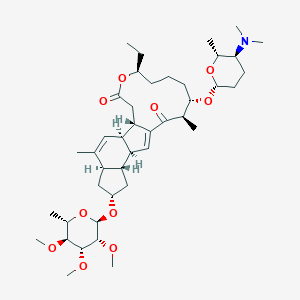

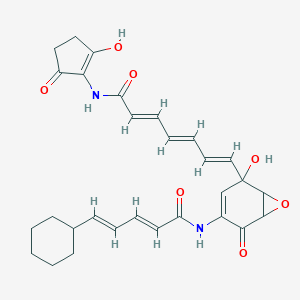

Spinosyn D ist ein natürlich gewonnenes Insektizid, das zur Spinosyn-Familie gehört und durch Fermentation des Bakteriums Saccharopolyspora spinosa hergestellt wird . Es ist ein Makrolid mit einer tetracyclischen Lactonstruktur, an die zwei Saccharide angehängt sind: Forosamin und Tri-O-Methylrhamnose . This compound ist bekannt für seine starke insektizide Wirkung gegen eine breite Palette von Schädlingen, was es zu einem wertvollen Werkzeug in integrierten Schädlingsbekämpfungsprogrammen macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: this compound wird hauptsächlich durch Fermentation hergestellt. Die Biosynthese beinhaltet die Bildung einer linearen Polyketidkette durch Polyketid-Synthasen, gefolgt von der Bildung des tetracyclischen Aglykons durch Brückenbildungsenzyme . Die Aminogruppe des Forosamins wird durch SpnS dimethyliert und dann durch SpnP auf das Lacton-Rückgrat übertragen .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Fermentation von Saccharopolyspora spinosa. Techniken wie Genom-Shuffling und Arzneimittelresistenz-Screening wurden eingesetzt, um die Ausbeute an this compound zu erhöhen . Beispielsweise haben Mutantenstämme mit höherer Resistenz gegenüber Erythromycin und Neomycin eine deutlich erhöhte Produktion von this compound gezeigt .

Chemische Reaktionsanalyse

Reaktionstypen: this compound unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution .

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid und Kaliumpermanganat können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Nukleophile Substitutionsreaktionen können mit Reagenzien wie Natriumhydroxid und Kaliumcyanid durchgeführt werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zur Bildung von hydroxylierten Derivaten führen, während Reduktion deoxygenierte Verbindungen liefern kann .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

This compound entfaltet seine insektizide Wirkung, indem es nikotinische Acetylcholinrezeptoren im Nervensystem von Insekten stört . Diese Störung führt zu einer kontinuierlichen Nervenstimulation, was zur Lähmung und zum Tod des Insekts führt . Zusätzlich hat this compound eine antagonistische Wirkung auf γ-Aminobuttersäure-Rezeptoren, was seine insektizide Wirkung zusätzlich verstärkt .

Wissenschaftliche Forschungsanwendungen

Spinosyn D has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

Spinosyn D, a member of the spinosyn family of insecticides, primarily targets the nicotinic acetylcholine receptors . These receptors play a crucial role in the transmission of nerve impulses in the nervous system of insects .

Mode of Action

The mode of action of this compound involves the disruption of nicotinic acetylcholine receptors . This disruption causes neuronal hyperexcitation , which ultimately leads to paralysis and death in insects . The compound exhibits a unique interaction with its targets, showing greater selectivity towards target insects and lesser activity against many beneficial predators, as well as mammals and other aquatic and avian animals .

Biochemical Pathways

This compound affects several biochemical pathways. It is produced from the polyketide pathway, involving an enzymatic Diels–Alder and a Rauhut–Currier-like reaction followed by glycosylation with rhamnose and forosamine . The disruption of nicotinic acetylcholine receptors by this compound can affect various downstream effects, leading to the observed insecticidal activity .

Pharmacokinetics

It is known that this compound is a part of the spinosad mixture, which is a combination of spinosyn a and this compound in a 5:1 ratio . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

The primary result of this compound’s action is the potent insecticidal activity it exhibits against many commercially significant species that cause extensive damage to crops and other plants . It also shows activity against important external parasites of livestock, companion animals, and humans . The ultimate result at the molecular and cellular level is the paralysis and death of the target insects .

Action Environment

The action of this compound can be influenced by environmental factors. It is known that the spinosyns have short environmental persistence and degrade by physical and microbial processes into simpler fragments . This suggests that environmental factors such as temperature, humidity, and microbial presence might influence the action, efficacy, and stability of this compound.

Safety and Hazards

Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

The spinosyns have been extensively studied, leading to the development of a semisynthetic second-generation derivative, spinetoram . They show greater selectivity toward target insects and lesser activity against many beneficial predators as well as mammals and other aquatic and avian animals . Their insecticidal spectrum, unique mechanism of action, and lower environmental effect make them useful new agents for modern integrated pest management programs .

Biochemische Analyse

Biochemical Properties

Spinosyn D plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . Labeling studies, analysis of the biosynthetically blocked mutants, and the genetic identification of the this compound gene cluster have provided detailed information concerning the mechanism of this compound biosynthesis .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is being continually updated .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors . It also affects metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Spinosyn D is primarily produced through fermentation. The biosynthesis involves the formation of a linear polyketide chain by polyketide synthases, followed by the formation of the tetracyclic aglycone through cross-bridging enzymes . The amino group of forosamine is dimethylated by SpnS and then transferred onto the lactone backbone by SpnP .

Industrial Production Methods: Industrial production of this compound involves the fermentation of Saccharopolyspora spinosa. Techniques such as genome shuffling and drug resistance screening have been employed to enhance the yield of this compound . For instance, mutant strains with higher resistance to erythromycin and neomycin have shown significantly increased production of this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Spinosyn D undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Spinosyn A: Unterscheidet sich von Spinosyn D durch eine einzige Methylgruppe an Position 6.

Spinetoram: Ein semisynthetisches Derivat mit verbesserter insektizider Aktivität und einem erweiterten Schädlingspektrum.

Butenyl-Spinosyne: Ähnlich wie Spinosyne, aber mit einer längeren Seitenkette an C-21.

Einzigartigkeit: this compound ist aufgrund seiner spezifischen Strukturmerkmale und seiner starken insektiziden Aktivität einzigartig. Seine Fähigkeit, Insektenschädlinge selektiv zu bekämpfen, während es nur minimale Auswirkungen auf nützliche Insekten und Säugetiere hat, macht es zu einem wertvollen Werkzeug im integrierten Schädlingsmanagement .

Eigenschaften

IUPAC Name |

(1S,2S,5R,7S,9S,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H67NO10/c1-11-26-13-12-14-35(53-37-16-15-34(43(6)7)24(4)49-37)23(3)38(45)33-20-31-29(32(33)21-36(44)51-26)17-22(2)28-18-27(19-30(28)31)52-42-41(48-10)40(47-9)39(46-8)25(5)50-42/h17,20,23-32,34-35,37,39-42H,11-16,18-19,21H2,1-10H3/t23-,24-,25+,26+,27-,28+,29-,30-,31-,32+,34+,35+,37+,39+,40-,41-,42+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDECBWLKMPEKPM-PSCJHHPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C(=C[C@H]3[C@@H]2CC(=O)O1)C)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H67NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3037599 | |

| Record name | Spinosyn D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

746.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131929-63-0 | |

| Record name | Spinosyn D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131929-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spinosad factor D [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131929630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spinosyn D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | spinosyn D | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPINOSAD FACTOR D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78G4631RTT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

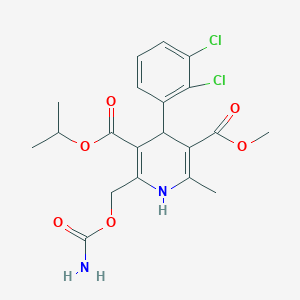

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3S,4R,5S)-5-[(2R,3R,4R,5R)-2-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B165607.png)

![Methyl (1R,5S)-7-hydroxy-9-(2-methoxy-2-oxoethyl)-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B165627.png)